molecular formula C5H4FN5 B1664080 2-Fluoroadenine CAS No. 700-49-2

2-Fluoroadenine

Cat. No.: B1664080
CAS No.: 700-49-2
M. Wt: 153.12 g/mol
InChI Key: WKMPTBDYDNUJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroadenine (2-FA) is a fluorinated analog of adenine, a purine nucleobase integral to DNA and RNA synthesis. Its chemical formula is C₅H₄FN₅, with a molecular weight of 153.12 g/mol . 2-FA is widely studied for its role in anticancer and antiviral therapies, particularly as a metabolite of prodrugs like fludarabine phosphate and clofarabine . Its mechanism of action involves incorporation into nucleic acids, inhibition of DNA synthesis, and induction of apoptosis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroadenine can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound. The synthesis involves the introduction of a fluorine atom at the 2-position of the adenine ring. This can be achieved through diazotization followed by fluorination. The diazotization step typically involves the use of a suitable nitrite, such as an organic alkyl nitrite or an alkali metal nitrite, under anhydrous conditions. The fluorination step can be carried out using hydrofluoric acid or hydrofluoric acid-amine complexes .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process aims to achieve high purity (at least 98%) directly from the crude product after washing and filtration, without the need for recrystallization or further purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroadenine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the purine ring structure, potentially altering the biological activity of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the purine ring .

Scientific Research Applications

2-Fluoroadenine (2F-A) is a fluorinated adenine derivative with applications in cancer therapy, NMR studies, and hydrogel synthesis . It is a heterocyclic aromatic compound comprised of fused pyrimidine and imidazole rings and is similar in structure to the nucleobase adenine, a component of DNA .

Scientific Research Applications

Cancer Radiotherapy

  • Radiosensitization: this compound can act as a radiosensitizer in cancer radiotherapy . When incorporated into DNA, it enhances DNA strand breakage upon irradiation with low-energy electrons (LEEs) . The degree of strand breakage is energy dependent, and 2F-A is effective over a range of electron energies .
  • Mechanism of Action: 2F-A's mechanism involves the ablation of RNA and protein synthesis, leading to tumor regression in otherwise treatment-resistant cancers .
  • Gene Therapy: this compound is used in suicide gene therapy strategies for cancer treatment . this compound and 6-methylpurine (MeP) are toxic purine bases that can be generated by E. coli purine nucleoside phosphorylase (PNP) . 2F-A and MeP are toxic to both quiescent and proliferating cells, inhibiting protein, RNA, and DNA synthesis .
  • Combination Therapy: Arabinosyl-2-fluoroadenine can increase cisplatin cytotoxicity and inhibit cisplatin-DNA cross-link repair .

NMR Spectroscopy

  • Fluorine Probe: this compound can be used as a fluorine probe in 19F NMR to study conformational changes in RNA and riboswitches . The introduction of 2-fluoroadenyl substitutions is relatively non-perturbing and provides uniquely positioned, sensitive NMR reporter groups to monitor structural changes in the local RNA environment .

Hydrogels

  • Hydrogel Synthesis: this compound can be used in the creation of thermoreversible hydrogels with applications in water purification due to their ability to capture dyes .

Clinical Studies and Trials

  • Head and Neck Squamous Cell Carcinoma (HNSCC): this compound is being explored as a treatment for locoregional HNSCC . A clinical trial involving the generation of 2F-A in tumor cells via transduction by E. coli PNP has shown promising results, with tumor regressions observed in human subjects .
  • Tumor Regression: In studies, the administration of fludarabine phosphate alongside adenovirus encoding PNP resulted in the generation of 2F-A, leading to dose-dependent tumor regressions in HNSCC . The overall response rate in patients was greater than 60% in higher dosing cohorts .

Mechanism of Action

The mechanism of action of 2-Fluoroadenine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2-position alters the hydrogen bonding patterns and electrostatic interactions of the molecule, affecting its reactivity towards enzymes and nucleic acids. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death. In cancer treatments, this mechanism is exploited to selectively target and kill tumor cells .

Comparison with Similar Compounds

Structural and Metabolic Comparison

9-β-D-Arabinofuranosyladenine (Ara-A) vs. 9-β-D-Arabinofuranosyl-2-Fluoroadenine (F-ara-A)

  • Metabolic Stability : F-ara-A is resistant to ADA, unlike ara-A, which requires co-administration with ADA inhibitors (e.g., deoxycoformycin) to prevent rapid deamination .
  • Toxicity and Efficacy : Both compounds exhibit similar cytotoxicity in human lymphoblastoid cells (CCRF-CEM), but F-ara-A's triphosphate metabolite (F-ara-ATP) demonstrates faster cellular accumulation and a shorter half-life (2.9 hours) compared to ara-ATP. Despite this, F-ara-ATP is ~20% more potent in inhibiting DNA synthesis .
Compound ADA Resistance IC₅₀ (CCRF-CEM Cells) Triphosphate Half-Life DNA Synthesis Inhibition
Ara-A + Inhibitor No 0.0299 µM 4.5 hours Moderate
F-ara-A Yes 0.0138 µM 2.9 hours High

Table 1: Comparative pharmacokinetics and efficacy of F-ara-A and ara-A

Clofarabine vs. Fludarabine

  • Toxicity Profile : Clofarabine, a 2′-fluoro derivative, minimizes cleavage into toxic 2-FA, reducing off-target effects compared to fludarabine, which generates 2-FA as a byproduct .
  • Therapeutic Window : Clofarabine retains potent antileukemic activity with improved safety, attributed to its prolonged intracellular retention and reduced dependence on nucleoside transporters .

Biochemical Interactions

Binding Affinity in Bacterial vs. Mammalian Systems

2-FA shows divergent binding affinities:

  • Bacterial Systems : Low affinity for Achromobacter xylosoxidans (IC₅₀ = 32.1 µM) due to steric hindrance from the fluorine atom.
  • Mammalian Systems : High affinity for rat brain adenine receptors (Kᵢ = 0.62 µM), suggesting selective targeting in eukaryotic cells .
Compound A. xylosoxidans IC₅₀ (µM) Rat Brain Kᵢ (µM)
Adenine 0.0138 0.0299
2-Fluoroadenine 32.1 0.62
Hypoxanthine >10 29.4

Table 2: Binding affinities of adenine analogs

Role in Prodrug Systems

  • PNP/Fludarabine System : 2-FA generated by purine nucleoside phosphorylase (PNP) exhibits a strong bystander effect, diffusing across membranes to kill adjacent cells. This contrasts with HSV-tk/GCV systems, which require gap junctions for efficacy .
  • Synthesis Challenges: 2-FA's low solubility (<0.5 mM) complicates enzymatic synthesis, necessitating alternative substrates like 2-fluoroadenosine .

Anticancer Activity in Phytophthora palmivora

CRISPR-edited Phytophthora strains lacking adenine phosphoribosyltransferase (APT) are resistant to 2-FA, confirming its specificity in disrupting purine salvage pathways.

Clinical Efficacy in Leukemia

  • Murine Leukemia P388 : A single high dose of F-ara-A (234 mg/kg) reduces tumor burden by >10³-fold, whereas fractionated dosing (41 mg/kg/day) fails despite equivalent host toxicity. This underscores the importance of maintaining high intracellular F-ara-ATP concentrations .

Market Trends

The 2-FA market is projected to grow at a CAGR of 14.4% (2023–2032), driven by demand for high-purity (>99%) intermediates in personalized medicine. Key players include Honeywell Specialty Chemicals and Central Glass, focusing on R&D for fluorinated therapeutics .

Biological Activity

2-Fluoroadenine (2-FA) is an adenine analog that has garnered attention for its biological activity, particularly as an antimetabolite in cancer treatment and as a tool in molecular biology. Its structural modification allows it to interfere with nucleic acid metabolism, making it a valuable compound for research and therapeutic applications.

This compound can be synthesized from 2,6-diaminopurine, which is readily available and inexpensive. The presence of the fluorine atom at the 2-position of the adenine ring alters its biochemical properties, enhancing its ability to inhibit various biological processes.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimetabolite Activity :
    • 2-FA acts as a toxic antimetabolite, particularly targeting adenine phosphoribosyltransferase (APT) genes in bacterial and eukaryotic cells. This allows for the selection of APT-deficient mutants resistant to 2-FA, facilitating studies in genetics and molecular biology .
  • Antibacterial Properties :
    • The compound exhibits a broad spectrum of antibacterial activity. It has been shown to inhibit blood platelet adhesion and enhance the effectiveness of other antimicrobial agents when used in combination .
  • Antiviral Activity :
    • In vitro studies have demonstrated that derivatives such as 9-beta-D-arabinofuranosyl-2-fluoroadenine (2-F-araA) can significantly inhibit the replication of herpes simplex virus types 1 and 2 .
  • Cancer Treatment :
    • This compound has been explored in cancer therapies, particularly in head and neck cell carcinoma. The compound inhibits RNA and protein synthesis within tumor cells, contributing to its cytotoxic effects . Its triphosphate form (this compound triphosphate) is crucial for its cytotoxicity, as it inhibits essential enzymes involved in DNA replication .

The mechanism through which this compound exerts its effects involves several pathways:

  • Inhibition of DNA Synthesis :
    • The triphosphate form of 2-FA competes with natural nucleotides, inhibiting DNA polymerases and ribonucleotide reductase. This leads to reduced DNA synthesis and ultimately cell death .
  • Self-Potentiating Inhibition :
    • Studies suggest that 2-F-araA may enhance its own cytotoxicity by inhibiting the formation of competing nucleotides like dATP, thereby increasing its efficacy against DNA synthesis .

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

  • Combination Therapies : Research indicates that when combined with agents like cisplatin, 2-F-araA augments cytotoxicity against resistant cancer cell lines by inhibiting DNA repair mechanisms .
  • Gene Therapy Applications : In suicide gene therapy approaches for cancer treatment, this compound serves as a prodrug that becomes activated within tumor cells, leading to selective toxicity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimetaboliteSelectively targets APT genes in bacteria and eukaryotes for mutant selection
AntibacterialExhibits broad antibacterial activity; enhances effects when combined with other agents
AntiviralInhibits replication of herpes simplex virus types 1 and 2
Cancer TreatmentInduces cytotoxicity by inhibiting RNA/protein synthesis; effective against head/neck cancers
Mechanism of ActionInhibits DNA synthesis via competitive inhibition of polymerases; self-potentiating effects

Q & A

Basic Research Questions

Q. What is the biochemical mechanism underlying 2-Fluoroadenine's toxicity in eukaryotic cells?

  • Answer : this compound (2-FA) is metabolized by the adenine phosphoribosyltransferase (APRT) enzyme into 2-fluoro-AMP, a toxic nucleotide analog that disrupts DNA/RNA synthesis and induces apoptosis. This mechanism is exploited in counter-selection strategies to eliminate non-edited cells in CRISPR-Cas9 workflows .
  • Methodological Insight : To validate APRT-dependent toxicity, researchers should perform enzyme activity assays (e.g., HPLC quantification of 2-fluoro-AMP) and correlate results with cell viability data (MTT assays) across APRT-proficient and -deficient cell lines.

Q. How is this compound integrated into gene therapy protocols for cancer treatment?

  • Answer : In prodrug systems, 2-FA is generated intratumorally via enzymatic conversion (e.g., using E. coli purine nucleoside phosphorylase). This localized production minimizes systemic toxicity while targeting proliferating and non-proliferating tumor cells .
  • Methodological Insight : Optimize enzyme delivery vectors (e.g., adenoviral systems) and validate tumor-specific cytotoxicity via comparative dose-response studies in xenograft models and normal tissues.

Advanced Research Questions

Q. How do variations in APRT enzyme kinetics influence the efficacy of this compound in counter-selection?

  • Answer : APRT’s substrate specificity and catalytic efficiency (kcat/Km) for 2-FA vary across species, affecting counter-selection thresholds. For example, Physcomitrium patens requires lower 2-FA concentrations (10–20 µM) than mammalian systems (50–100 µM) due to differences in APRT isoform expression .
  • Methodological Insight : Conduct kinetic assays using recombinant APRT isoforms and use computational modeling (e.g., Michaelis-Menten kinetics) to predict effective 2-FA concentrations for novel experimental systems.

Q. What experimental challenges arise when reconciling contradictory data on this compound's antitumor efficacy across models?

  • Answer : Discrepancies stem from tumor heterogeneity (e.g., APRT expression levels), drug delivery efficiency, and metabolic competition with endogenous purines. For instance, solid tumors with hypoxic regions may exhibit reduced prodrug activation .
  • Methodological Insight : Use multi-omics approaches (transcriptomics/proteomics) to profile APRT activity and nucleotide pools in tumor microenvironments. Validate findings using isotopic tracing (e.g., <sup>13</sup>C-labeled 2-FA) .

Q. How can researchers optimize this compound-based counter-selection protocols for high-throughput genome editing?

  • Answer : Key parameters include:

  • Cell type : Use APRT-knockout lines or transient RNAi to suppress endogenous APRT.
  • Timing : Apply 2-FA post-transfection to avoid off-target effects on editing efficiency.
  • Dose calibration : Perform iterative viability assays to identify minimal lethal concentrations (MLCs) .
    • Table : Example Optimization Parameters
ParameterOptimal RangeKey Consideration
2-FA concentration10–100 µMSpecies-specific APRT kinetics
Exposure duration48–72 hoursCell cycle synchronization
Selection mediumPurine-freeMinimize metabolic competition

Q. Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound cytotoxicity data?

  • Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate IC50 values. Account for heteroscedasticity in viability assays via weighted least-squares regression. For CRISPR-edited populations, apply binomial generalized linear models (GLMs) to quantify editing efficiency .

Q. How should researchers address variability in this compound metabolic flux across cell lines?

  • Answer : Normalize 2-FA uptake to cellular purine salvage pathway activity (e.g., measure hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity). Use tandem mass spectrometry (LC-MS/MS) to quantify intracellular 2-fluoro-AMP levels and correlate with cytotoxicity .

Q. Future Research Directions

Q. What gaps exist in understanding this compound's off-target effects in non-malignant cells?

  • Answer : Limited data exist on 2-FA’s impact on quiescent stem cells or immune populations. Proposed studies: Single-cell RNA-seq to map APRT expression in healthy tissues and organoids, paired with long-term toxicity assays .

Q. How can this compound be adapted for dual-selection systems in synthetic biology?

  • Answer : Combine 2-FA counter-selection with positive markers (e.g., fluorescence reporters) to enable multiplexed editing. Test in plant-microbe symbiotic systems (e.g., Phytophthora palmivora) to assess scalability .

Properties

IUPAC Name

2-fluoro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPTBDYDNUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220264
Record name 2-Fluoroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-49-2
Record name 2-Fluoroadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroadenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroadenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FLUOROADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A sample of 6-azido-2-fluoropurine (0.18 g) was dissolved in warm 2-propanol (3 mL) and then cooled to ambient temperature. Sodium borohydride (38 mg) was added in small portions. The vigorous gas evolution was allowed to subside between additions. After the addition was complete the mixture was stirred at ambient temperature and then was heated at 72° C. for 1.5 h. The mixture was then cooled to ambient temperature and diluted with water (10 mL) and the pH was adjusted to 6-7 with 1N hydrochloric acid (HCl) and saturated K2CO3 and then the mixture was concentrated to dryness under vacuum. The residue was triturated in 20 mL of hot water then allowed to cool to ambient temperature. The precipitate was collected by filtration, washed with water and dried to obtain 0.08 g of the title compound as an off-white solid, mp>300° C. This material was identical to an authentic sample by TLC, and IR.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Triethylamine (0.40 mL) was added via syringe to a solution of 6-azido-2-fluoropurine (0.256 g) and 1,3-propanedithiol (0.29 mL) in methanol (13.5 mL). After 15 minutes the reaction was complete as judged by TLC and a white precipitate had formed. The precipitate was collected by filtration and washed with two 10 mL portions of methanol and then dried to obtain 0.203 g of 2-fluoroadenine, mp>300° C. This material was identical to an authentic sample by TLC, NMR and IR.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.